molecular formula C21H23ClN4OS B3553984 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B3553984
M. Wt: 415.0 g/mol
InChI Key: RWOQYEIGYXDWHP-UHFFFAOYSA-N
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Description

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines a piperazine ring, a chlorophenyl group, and a tetrahydroquinazolinone core

Properties

IUPAC Name

3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4OS/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28/h1-3,5-8,15H,4,9-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOQYEIGYXDWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a chlorophenyl compound. The resulting intermediate is further reacted with a propylating agent to introduce the propyl group. Finally, the tetrahydroquinazolinone core is formed through a cyclization reaction involving a suitable thiol reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine and chlorophenyl structure, used as an antidepressant.

    Buspirone: Another piperazine derivative with anxiolytic properties.

    Quinazolinone derivatives: A class of compounds with similar core structures, used in various therapeutic applications.

Uniqueness

3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a sulfanylidene group with a tetrahydroquinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Biological Activity

The compound 3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic derivative that incorporates a piperazine moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN3SC_{19}H_{24}ClN_3S with a molecular weight of approximately 357.93 g/mol. The structure includes a tetrahydroquinazoline core substituted with a piperazine group and a chlorophenyl moiety, which are critical for its biological activity.

Antidepressant Activity

Research has shown that compounds with similar structures exhibit antidepressant properties through modulation of serotonin receptors. For instance, derivatives that target the 5-HT1A and 5-HT7 receptors have been reported to enhance antidepressant-like effects in animal models . The specific compound may also demonstrate similar receptor interactions due to its structural similarities.

Antimicrobial Activity

A study on piperazine derivatives indicated that compounds containing piperazine rings possess significant antimicrobial properties. The synthesized derivatives showed moderate to significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The presence of the chlorophenyl group likely contributes to this biological activity.

Antitumor Activity

Piperazine derivatives have been investigated for their antitumor effects. Compounds similar to the one have shown potential in inhibiting tumor growth in various cancer cell lines. This suggests that the compound might possess cytotoxic properties that warrant further investigation.

The biological activity of this compound may be attributed to its ability to interact with multiple neurotransmitter systems and cellular pathways:

  • Serotonin Receptor Modulation : By acting on serotonin receptors (5-HT1A and 5-HT7), the compound could influence mood regulation and exhibit antidepressant effects.
  • Antimicrobial Mechanisms : The mechanism by which piperazine derivatives exert antimicrobial effects often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
  • Cytotoxic Effects : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Study 1: Antidepressant Properties

In a controlled study using the forced swim test (FST) in mice, compounds structurally related to the target molecule demonstrated enhanced antidepressant-like behavior compared to traditional SSRIs. The dual action on serotonin receptors was highlighted as a key factor for improved efficacy .

Study 2: Antimicrobial Screening

A series of piperazine-containing pyrimidine derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus50
Compound BEscherichia coli100
Compound CPseudomonas aeruginosa250

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

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